N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

LogP Lipophilicity Drug-likeness

Avoid assay translation failures caused by unverified analog interchangeability. This oxazole-benzamide screening compound delivers a distinct LogP (3.44) and PSA (55.57 Ų) profile that prevents cross-analog data misinterpretation. - Calibrates lipophilicity-dependent assays (LogD, PAMPA) within a graded LogP series (2.4-3.83). - PSA above the BBB threshold ensures peripheral-target specificity, reducing CNS off-target noise. - 6 rotatable bonds enable ligand-induced fit studies on kinases and nuclear receptors.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 57067-87-5
Cat. No. B12891416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide
CAS57067-87-5
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-6-8-14(20-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3
InChIKeyUQZRONWHHSCCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide


N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide (CAS 57067-87-5) is a heterocyclic amide belonging to the class of 2,4-disubstituted oxazoles, with a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol . The compound features a 4-methoxybenzamide core linked to an N-butyl chain and a 4-methyl-1,3-oxazol-2-yl substituent. It is catalogued as a screening compound by multiple chemical suppliers and is structurally related to the anti-allergic agent isamoxole (CAS 57067-46-6), which differs in its amide substituent [1]. The compound appears within the patent-defined combinatorial library template of N-alkyl-4-alkoxybenzamides (US 5,908,960), establishing its provenance as a member of a systematically designed screening collection [2]. Its computed physicochemical profile—LogP 3.44, polar surface area (PSA) 55.57 Ų—differs meaningfully from close structural analogs, suggesting distinct partitioning and permeability properties relevant to assay-specific selection.

Why In-Class Substitution Fails for CAS 57067-87-5


Compounds within the 2,4-disubstituted oxazole-benzamide class cannot be freely interchanged for screening or assay purposes because small structural modifications produce measurable shifts in key selection-relevant properties. N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide exhibits a LogP of 3.44 and a PSA of 55.57 Ų, while its closest pharmacologically characterized congener—isamoxole (N-butyl-2-methyl-N-(4-methyloxazol-2-yl)propanamide)—has a markedly lower LogP of 2.4–2.62 and PSA of 46.34 Ų [1]. The N-benzyl analog (CAS 57068-52-7) diverges further, with LogP 3.83 and PSA 46.34 Ų . These differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability, assay solubility, and protein binding—meaning a screening hit or SAR trend obtained with one analog does not automatically translate to another. The patent literature explicitly classifies this compound within a combinatorial library template designed to explore systematic N-alkyl and 4-alkoxy variation, underscoring that each substitution pattern is intended to sample a distinct region of chemical space [2]. Substituting without verifying equivalence risks invalidating cross-assay comparisons and wasting screening resources.

Quantitative Differentiation vs. Closest Analogs


LogP Differentiation vs. Isamoxole and N-Benzyl Analog

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide has a computed LogP of 3.44 . Isamoxole—the closest pharmacologically characterized analog differing only in the amide substituent—has a LogP of 2.62 (ALOGPS) or 2.4 (ChemAxon) [1]. The N-benzyl analog (CAS 57068-52-7) has LogP 3.83 . Thus, the target compound occupies an intermediate lipophilicity between the more polar isamoxole and the more lipophilic N-benzyl congener.

LogP Lipophilicity Drug-likeness

PSA Differentiation vs. Isamoxole and N-Benzyl Analog

The target compound has a computed topological polar surface area (TPSA) of 55.57 Ų . Both isamoxole and the N-benzyl analog have identical TPSA values of 46.34 Ų [REFS-2, REFS-3]. The 9.23 Ų increase in PSA arises from the additional methoxy oxygen on the benzamide ring, increasing the hydrogen-bond acceptor count from 2 to 4.

Polar Surface Area Membrane Permeability BBB Penetration

Rotatable Bond Count vs. Analogs

The target compound contains an estimated 6 rotatable bonds (N-butyl chain: 3; amide C-N: 1; methoxy C-O: 1; phenyl-amide: 1). Isamoxole has 5 rotatable bonds [1], while the N-benzyl analog has 4. Increased rotatable bond count is associated with greater conformational entropy penalty upon protein binding, which can reduce binding affinity, but also enables sampling of a broader conformational space for target engagement.

Rotatable Bonds Conformational Entropy Binding Affinity

Positional Isomer Specificity: 4-Methoxy vs. 2-Methoxy

The 4-methoxy substitution on the benzamide ring creates a distinct electronic environment compared to the 2-methoxy positional isomer (CAS 57067-86-4). In 4-substituted benzamides, the methoxy group exerts a +M (mesomeric) electron-donating effect via conjugation with the amide carbonyl, increasing electron density at the carbonyl oxygen. In contrast, 2-methoxy substitution introduces steric hindrance and an ortho-effect that can twist the methoxy group out of plane, reducing conjugation . While no direct head-to-head biological data exist for these specific isomers, the well-established SAR for benzamide-containing inhibitors demonstrates that 4-alkoxy vs. 2-alkoxy substitution patterns yield divergent potency and selectivity profiles across multiple target classes.

Positional Isomer Electronic Effect Structure-Activity Relationship

Patented Combinatorial Library Provenance

The compound falls within the scope of US Patent 5,908,960, which describes combinatorial libraries based on N-benzyl-N-alkyl-4-alkoxybenzamide, N-benzyl-N-alkyl-4-alkoxyphenylacetamide, and N-benzyl-N-alkyl-3-(4-alkoxyphenyl)propionamide templates [1]. The patent specifically claims 4-alkoxy substitution on the benzamide ring as a structural diversity element, distinguishing this compound from unsubstituted benzamide analogs and from 2-alkoxy or 3-alkoxy isomers. This patent context establishes that the 4-methoxy substitution pattern was intentionally designed to sample a specific region of chemical space distinct from other substitution patterns within the same combinatorial library series.

Combinatorial Library Screening Collection Chemical Diversity

Target Application Scenarios


Peripheral Target Screening with CNS Exclusion

With a PSA of 55.57 Ų—above the ~50 Ų threshold for intermediate BBB permeability —this compound is preferentially suited for screening campaigns targeting peripheral proteins (e.g., inflammatory, metabolic, or cardiovascular targets) where CNS penetration is undesirable. In contrast, isamoxole and the N-benzyl analog, with PSA values of 46.34 Ų [1], may exhibit higher BBB penetration potential, making them less suitable for peripheral-specific screening applications.

Library Expansion for 4-Alkoxybenzamide SAR

The compound's membership in the N-alkyl-4-alkoxybenzamide template defined by US Patent 5,908,960 [2] makes it a logical acquisition for research groups expanding or replicating combinatorial libraries based on this scaffold. Its 4-methoxy substitution provides a specific electronic and steric profile that complements other alkoxy variants (e.g., 4-ethoxy, 4-propoxy) in systematic SAR studies of the benzamide core.

Intermediate Lipophilicity Reference for Profiling

The compound's LogP of 3.44 positions it between isamoxole (LogP 2.4–2.62) and the N-benzyl analog (LogP 3.83) [REFS-1, REFS-4], making it a useful reference compound for calibrating lipophilicity-dependent assays (e.g., LogD, solubility, PAMPA permeability). This graded LogP series enables researchers to establish structure-property relationships for the oxazole-benzamide chemotype without requiring synthesis of additional analogs.

Conformational Flexibility Probe for Induced-Fit Binding

With 6 rotatable bonds—more than isamoxole (5) and the N-benzyl analog (4) [1]—this compound offers greater conformational freedom, making it a suitable probe for targets that require ligand-induced conformational changes (e.g., kinases, nuclear receptors). The additional flexibility may enable the compound to adapt to binding pockets that are inaccessible to the more rigid N-benzyl analog.

Quote Request

Request a Quote for N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.